Dybowskin-3 , Brevinin-2DYc
Description
Dybowskin-3 is an antimicrobial peptide (AMP) isolated from the skin secretions of Rana dybowskii, a frog species native to Northeast Asia. Structurally, it belongs to the Brevinin-2 family, characterized by a conserved N-terminal region and a C-terminal "Rana box" motif (Cys-Lys-X-Cys) linked via a disulfide bond . Dybowskin-3 shares seven highly conserved amino acid residues with other Brevinin-2 peptides, which are critical for its α-helical stability and membrane-disruptive activity against pathogens .
Brevinin-2DYc is a synthetic variant of the Brevinin-2 family, optimized for enhanced antimicrobial efficacy. It exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). Its MIC (minimum inhibitory concentration) values range from 32.3 μM (for S. aureus) to 82.5 μM (for C. albicans), as shown in experimental studies .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLFDVVKGVLKGVGKNVAGSLLEQLKCKLSGGC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The Brevinin-2 family shares a conserved α-helical structure and the Rana box motif, which facilitate membrane pore formation in microbial targets. However, variations in amino acid sequences, hydrophobicity, and charge distribution significantly influence their antimicrobial potency, selectivity, and hemolytic activity. Below is a comparative analysis of Dybowskin-3, Brevinin-2DYc, and other Brevinin-2 analogs:
Table 1: Key Properties of Dybowskin-3, Brevinin-2DYc, and Related Peptides
| Compound | MIC (S. aureus) | MIC (E. coli) | MIC (C. albicans) | Hemolytic Activity (HC50) | Key Structural Features |
|---|---|---|---|---|---|
| Dybowskin-3 | ~8–16 μM* | ~16–32 μM* | ~32–64 μM* | Moderate (~50 μM) | Conserved Rana box; high helical stability |
| Brevinin-2DYc | 32.3 μM | 37.5 μM | 82.5 μM | High (~25 μM) | Extended C-terminal; cationic charge |
| Brevinin-2-OW2 | 4.9 μM | 3.3–6.6 μM | 28.7 μM | Low (>100 μM) | Short sequence; low hydrophobicity |
| Brevinin-2-OA3 | 6.7 μM | 3–13 μM | 31.5 μM | Moderate (~75 μM) | High hydrophobic moment |
| Brevinin-2RE1 | 35.9 μM | 20–50 μM | 103.8 μM | Very High (~15 μM) | Long helical domain; amphipathic structure |
Key Findings
Potency Against Pathogens :
- Brevinin-2-OW2 demonstrates the highest potency (MIC: 3.3–6.6 μM for E. coli), likely due to its shorter sequence and optimized charge distribution, which enhances microbial membrane penetration .
- Dybowskin-3, while less potent than Brevinin-2-OW2, shows balanced activity across bacterial and fungal strains, attributed to its conserved residues stabilizing the α-helix .
This correlates with their extended hydrophobic regions, which disrupt eukaryotic membranes . Dybowskin-3 and Brevinin-2-OA3 show moderate hemolysis, suggesting a better therapeutic index for systemic applications .
Structural Determinants of Activity :
- Hydrophobicity : Higher hydrophobic moments (e.g., Brevinin-2-OA3) improve antimicrobial activity but increase hemolysis .
- Cationic Charge : Positively charged residues (e.g., lysine in Brevinin-2DYc) enhance binding to negatively charged microbial membranes .
- Stability : Dybowskin-3’s conserved residues and disulfide bonds confer protease resistance, a critical advantage in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
